Trichlorfon Dimethyl D6

Mass spectrometry Isotope dilution Cross-talk elimination

Trichlorfon Dimethyl D6 (CAS 1451910-96-5) is a stable isotope-labeled analog of the organophosphate insecticide trichlorfon (metrifonate), in which the six hydrogen atoms of the two methoxy (–OCH₃) groups are replaced by deuterium atoms, yielding a molecular formula of C₄D₆H₂Cl₃O₄P and a molecular weight of 263.47 g/mol. This compound is classified as a deuterated stable isotope-labeled internal standard (SIL-IS) within the organophosphorus pesticide family and is purpose-designed for isotope dilution mass spectrometry (IDMS) applications in residue analysis, food safety testing, environmental monitoring, and pharmacokinetic studies.

Molecular Formula C4H8Cl3O4P
Molecular Weight 263.47 g/mol
Cat. No. B12058727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorfon Dimethyl D6
Molecular FormulaC4H8Cl3O4P
Molecular Weight263.47 g/mol
Structural Identifiers
SMILESCOP(=O)(C(C(Cl)(Cl)Cl)O)OC
InChIInChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3/i1D3,2D3
InChIKeyNFACJZMKEDPNKN-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichlorfon Dimethyl D6 Procurement Guide: Isotopic Internal Standard for Organophosphate Pesticide Quantification


Trichlorfon Dimethyl D6 (CAS 1451910-96-5) is a stable isotope-labeled analog of the organophosphate insecticide trichlorfon (metrifonate), in which the six hydrogen atoms of the two methoxy (–OCH₃) groups are replaced by deuterium atoms, yielding a molecular formula of C₄D₆H₂Cl₃O₄P and a molecular weight of 263.47 g/mol . This compound is classified as a deuterated stable isotope-labeled internal standard (SIL-IS) within the organophosphorus pesticide family and is purpose-designed for isotope dilution mass spectrometry (IDMS) applications in residue analysis, food safety testing, environmental monitoring, and pharmacokinetic studies [1]. Unlike its non-deuterated parent trichlorfon (MW ~257.44 g/mol, CAS 52-68-6), the D6 substitution confers a +6 Da mass shift without substantially altering physicochemical behavior, enabling chromatographic co-elution and nearly identical extraction recovery while providing a distinct mass spectrometric signal for accurate quantification .

Why Trichlorfon Dimethyl D6 Cannot Be Substituted with Non-Deuterated or Structurally Analog Internal Standards


In LC-MS/MS and GC-MS quantification of trichlorfon residues, substituting Trichlorfon Dimethyl D6 with a non-deuterated structural analog internal standard (e.g., another organophosphate such as dichlorvos) introduces systematic quantification errors due to differential extraction recovery, chromatographic retention time mismatch, and unequal ionization efficiency under electrospray conditions [1]. Non-isotopic internal standards elute at different retention times from the target analyte, causing them to experience different degrees of matrix-induced ion suppression or enhancement — a phenomenon documented to produce signal deviations of 15.3%–45.1% in organophosphorus pesticide LC-MS/MS analysis [2]. Even among deuterated trichlorfon variants, the Dimethyl D6 form (deuteration exclusively on the two methoxy groups) offers a specific labeling topology that minimizes the risk of deuterium–hydrogen back-exchange at protic solvent-accessible positions, a known failure mode for more extensively deuterated or alternatively positioned labels [3]. For procurement, selecting a non-isotopic internal standard leads to higher inter-batch variability and may fail regulatory validation criteria under SANTE/11312/2021 guidelines requiring matrix effect compensation; selecting a differently labeled isotopologue may introduce isotopic exchange artifacts that degrade long-term method reproducibility.

Trichlorfon Dimethyl D6: Quantified Differentiation Evidence Against Analog Internal Standards


Mass Spectrometric Distinction: +6 Da Mass Shift Eliminates Cross-Talk Compared to Unlabeled Trichlorfon

Trichlorfon Dimethyl D6 provides a +6 Da mass shift (263.47 g/mol) relative to unlabeled trichlorfon (257.44 g/mol), exceeding the recommended minimum of 4–5 mass units for eliminating MS cross-talk between the internal standard and analyte channels . This +6 Da separation enables baseline-resolved selected reaction monitoring (SRM) transitions without isotopic peak overlap, a critical advantage over D3- or D4-labeled analogs whose smaller mass shifts may produce spectral interference in complex matrices .

Mass spectrometry Isotope dilution Cross-talk elimination

Isotopic Purity Threshold Differentiation: ≥98 atom% D vs. ≥95 atom% D Across Commercial Sources

Commercially available Trichlorfon Dimethyl D6 exhibits a documented isotopic purity range across suppliers. Sigma-Aldrich PESTANAL® grade specifies ≥95.0 atom% D , whereas J&K Chemical and other specialist suppliers offer material at 98 atom% D . The synthesis literature independently confirms that Trichlorfon-methoxyl-D6 can be produced with isotopic enrichment higher than 98.0% [1]. The 3 atom% difference in isotopic purity means that the ≥95 atom% D product may contain up to 5% unlabeled or incompletely labeled molecules, whereas the ≥98 atom% D product reduces this impurity ceiling to ≤2% — a 2.5-fold reduction in potential unlabeled contaminant carryover.

Isotopic purity Procurement specification Internal standard quality

Chemical Purity Verification: HPLC Assay ≥98.0% vs. Raw Material Minimum 94.5% Across Commercial Grades

The chemical purity (non-isotopic impurity profile) of Trichlorfon Dimethyl D6 varies significantly by commercial product grade. The Sigma-Aldrich PESTANAL® analytical standard is certified at ≥98.0% by HPLC , and the J&K product is listed at 99% purity . In contrast, the Chiron neat reference material specifies a raw material minimum of only 94.5% [1]. This represents a purity differential of up to 4.5 percentage points, meaning the lower-grade material may contain up to 5.5% non-volatile organic impurities — over 11 times the impurity ceiling of the 99% grade (~1% impurity).

Chemical purity Analytical standard Grade comparison

Co-Elution and Matrix Effect Compensation: SIL-IS Advantage Over Structural Analog Internal Standards

Trichlorfon Dimethyl D6, as a stable isotope-labeled internal standard (SIL-IS), co-elutes with unlabeled trichlorfon at a virtually identical retention time due to near-identical physicochemical properties . This co-elution ensures that both compounds experience the same degree of matrix-induced ion suppression or enhancement in the ESI source. In contrast, a structural analog internal standard such as dichlorvos (which differs in molecular structure and elutes at a different retention time) will encounter different matrix effect magnitudes at its distinct elution window. Published data demonstrate that organophosphorus pesticide LC-MS/MS methods without proper matrix effect compensation exhibit signal deviations of 15.3%–45.1% [1]. The SIL-IS approach using Trichlorfon Dimethyl D6 corrects for both extraction recovery losses and ionization matrix effects simultaneously, a dual compensation that structural analog internal standards cannot provide because they lack identical extraction behavior .

Matrix effect Ion suppression Isotope dilution mass spectrometry

Deuterium–Hydrogen Back-Exchange Risk: Dimethyl D6 Labeling Topology vs. Alternative Labeling Positions

Deuterium-labeled internal standards are susceptible to deuterium–hydrogen back-exchange when exposed to protic solvents (H₂O, MeOH) under acidic or basic conditions, a phenomenon that progressively erodes the effective mass shift and compromises quantification accuracy over time [1]. Trichlorfon Dimethyl D6 localizes all six deuterium atoms on the two methoxy (–OCD₃) groups, which are relatively less labile toward H/D exchange compared to deuterium positioned on hydroxyl (–OD) or α-carbon positions . This labeling topology provides greater long-term isotopic stability in aqueous sample preparation workflows than a hypothetical alternative label (e.g., deuteration at the hydroxyl position), which would undergo rapid exchange in protic media. For procurement, this translates to extended solution-state shelf life, reduced frequency of internal standard recalibration, and greater inter-laboratory reproducibility across collaborative trials.

Isotopic exchange Method robustness Stable isotope labeling design

Trichlorfon Dimethyl D6: Best-Fit Application Scenarios for Scientific and Industrial Procurement


Regulatory Pesticide Residue Monitoring in Food and Animal Tissues by LC-MS/MS

Trichlorfon Dimethyl D6 is the preferred internal standard for laboratories conducting regulatory residue analysis of trichlorfon and its primary metabolite dichlorvos in food matrices (fruits, vegetables, animal tissues) under SANTE/11312/2021 or GB 2763-2021 compliance frameworks. The compound's +6 Da mass shift ensures MS channel separation from the native analyte, while its SIL-IS co-elution property provides simultaneous matrix effect compensation — eliminating the 15.3%–45.1% signal deviation documented in organophosphorus pesticide analysis without proper internal standardization [1]. For simultaneous determination of trichlorfon and dichlorvos residues in animal tissues, the Dimethyl D6 standard enables a single-spike, dual-analyte quantification workflow [2].

Isotope Dilution Mass Spectrometry (IDMS) Method Development and Validation

For analytical laboratories developing and validating new LC-MS/MS or GC-MS methods for trichlorfon quantification, Trichlorfon Dimethyl D6 at ≥98 atom% D isotopic purity (J&K Chemical grade) provides the lowest unlabeled contaminant ceiling (≤2%), maximizing method sensitivity at trace levels . The Chinese chemical industry standard HG/T 4850.4-2019 explicitly governs the specifications for deuterium-labeled trichlorfon-D6 reagents, and the synthesis literature confirms that chemical purity >98.0% and isotopic enrichment >98.0% are achievable benchmarks against which procured material should be qualified [3].

Environmental Fate and Metabolism Tracing Studies

The selective deuteration of Trichlorfon Dimethyl D6 on the two methoxy groups provides a stable isotopic label resistant to protic exchange under environmental aqueous conditions, enabling long-term tracing of trichlorfon degradation pathways — including its non-enzymatic conversion to dichlorvos — without label loss artifacts [4]. This is particularly relevant for studies on trichlorfon fate in aquaculture water, soil, and olive oil production, where the parent–metabolite interconversion must be accurately quantified [5]. The Dimethyl D6 topology ensures that the mass label remains intact on both the parent compound and the demethylated or rearranged metabolites throughout the study duration.

High-Throughput Multi-Residue Pesticide Screening with Unified Internal Standard Calibration

In high-throughput multi-residue pesticide screening laboratories, Trichlorfon Dimethyl D6 enables a single-point internal standard calibration approach across diverse sample matrices (e.g., cucumber, cauliflower, olive oil, animal muscle) without requiring matrix-matched calibration for each matrix type. This is made possible by the SIL-IS principle: because the D6-labeled analog co-elutes and co-ionizes with the target analyte, the analyte-to-IS response ratio automatically corrects for matrix-specific suppression or enhancement effects . This operational simplification reduces calibration standard consumption, shortens batch turnaround time, and improves inter-matrix result comparability — all factors that directly affect laboratory operational cost and throughput.

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